Dextromethorphan hydrochloride
Overview
Description
Dextromethorphan hydrochloride is a levorphanol derivative and codeine analog commonly used as a cough suppressant. It is found in many over-the-counter cold and cough medications. Unlike other opioids, this compound has minimal interaction with opioid receptors, making it a safer alternative for treating coughs . It was first approved for medical use in 1953 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dextromethorphan hydrochloride is synthesized from morphinan derivatives. The synthesis involves several steps, including methylation and demethylation reactions. The key intermediate is 3-methoxy-N-methylmorphinan, which is then converted to dextromethorphan through a series of chemical reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using morphinan derivatives. The process includes purification steps to ensure the final product meets pharmaceutical standards. The reaction conditions are carefully controlled to optimize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form dextrorphan, its active metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the methoxy group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve halogenating agents.
Major Products:
Dextrorphan: The primary metabolite formed through oxidation.
Various Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry: Dextromethorphan hydrochloride is used as a reference compound in analytical chemistry for the development of new analytical methods .
Biology: In biological research, this compound is used to study the effects of NMDA receptor antagonists on neural activity .
Medicine: Medically, this compound is used to treat coughs and is being investigated for its potential use in treating major depressive disorder when combined with other compounds .
Industry: In the pharmaceutical industry, this compound is a key ingredient in many over-the-counter cough and cold medications .
Mechanism of Action
Dextromethorphan hydrochloride acts as a low-affinity uncompetitive NMDA receptor antagonist and sigma-1 receptor agonist. It also inhibits the reuptake of serotonin and norepinephrine, contributing to its therapeutic effects. The compound’s action on these receptors and neurotransmitter systems helps suppress cough and may have antidepressant effects .
Comparison with Similar Compounds
Codeine: Another opioid used as a cough suppressant but with higher addiction potential.
Dextrorphan: The active metabolite of dextromethorphan with similar pharmacological effects.
Phencyclidine: A dissociative anesthetic with similar NMDA receptor antagonism but higher abuse potential.
Uniqueness: Dextromethorphan hydrochloride is unique in its minimal interaction with opioid receptors, making it a safer alternative for cough suppression. Its additional effects on serotonin and norepinephrine reuptake also distinguish it from other cough suppressants .
Properties
IUPAC Name |
(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.ClH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDDIRAXSDUVKW-URVXVIKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
125-71-3 (Parent) | |
Record name | Dextromethorphan hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70940040 | |
Record name | 3-Methoxy-17-methylmorphinan--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18609-21-7 | |
Record name | Dextromethorphan hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxy-17-methylmorphinan--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXTROMETHORPHAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/351KFH969D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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